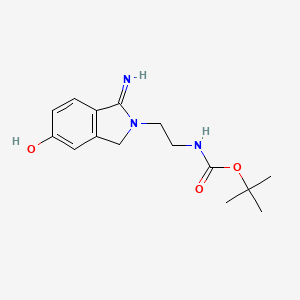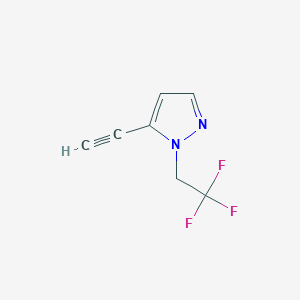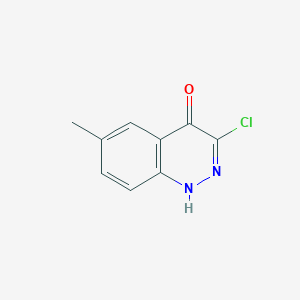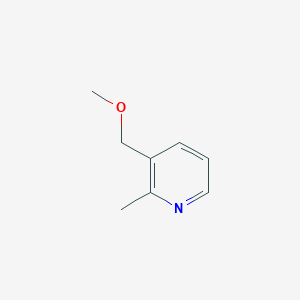
tert-Butyl (2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl carbamate with an appropriate indole derivative under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol and the addition of reagents like Boc anhydride . The reaction mixture is usually cooled to low temperatures, such as 0°C, and then gradually brought to room temperature while stirring for an extended period to ensure complete reaction .
Análisis De Reacciones Químicas
tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.
Aplicaciones Científicas De Investigación
tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
tert-Butyl carbamate: A simpler compound used in various synthetic applications.
The uniqueness of tert-Butyl(2-(5-hydroxy-1-iminoisoindolin-2-yl)ethyl)carbamate lies in its specific structural features and the diverse range of applications it offers in scientific research.
Propiedades
Número CAS |
2044705-14-6 |
|---|---|
Fórmula molecular |
C15H21N3O3 |
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(6-hydroxy-3-imino-1H-isoindol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-6-7-18-9-10-8-11(19)4-5-12(10)13(18)16/h4-5,8,16,19H,6-7,9H2,1-3H3,(H,17,20) |
Clave InChI |
KNOGREBBADZVRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN1CC2=C(C1=N)C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)


![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)




![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)


